Methyl 11-chloroundecanoate

Description

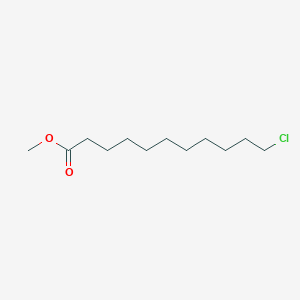

Methyl 11-chloroundecanoate (hypothetical structure: CH₃(CH₂)₁₀COOCH₃ with a chlorine substituent at the 11th carbon) is a methyl ester derivative of 11-chloroundecanoic acid. While direct data on this compound are absent in the provided evidence, its structure can be inferred from analogous compounds. Chlorinated fatty acid esters like this compound are typically intermediates in organic synthesis, used to introduce functional groups or modify hydrophobicity in polymers, surfactants, or pharmaceuticals. The chlorine substituent at the terminal carbon enhances electrophilicity, enabling nucleophilic substitution reactions, while the methyl ester group influences solubility and volatility .

Properties

IUPAC Name |

methyl 11-chloroundecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23ClO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMPNBDVLMFSPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424045 | |

| Record name | methyl 11-chloroundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17696-12-7 | |

| Record name | methyl 11-chloroundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 11-chloroundecanoate can be synthesized through the esterification of 11-chloroundecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) for hydrolysis, and amines for amination reactions.

Major Products:

Hydrolysis: Produces 11-chloroundecanoic acid and methanol.

Amination: Produces 11-aminoundecanoic acid derivatives.

Reduction: Produces 11-chloroundecanol.

Scientific Research Applications

Methyl 11-chloroundecanoate is a chemical compound that has garnered attention in various scientific research applications. This article explores its applications across different fields, including organic synthesis, pharmaceuticals, and materials science.

Building Block for Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to create longer-chain fatty acids and other esters through reactions with nucleophiles. Its chlorinated nature allows for selective reactions, which can be advantageous in synthesizing complex organic molecules.

Synthesis of Biologically Active Compounds

Research has indicated that derivatives of this compound exhibit biological activity. For instance, modifications of this compound have been explored in the development of antimicrobial agents and anti-inflammatory drugs. The ability to introduce functional groups via nucleophilic substitution enhances its utility in drug design.

Antimicrobial Activity

Studies have demonstrated that compounds derived from this compound possess significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. This potential makes it a candidate for further development in pharmaceutical applications aimed at treating infections.

Drug Delivery Systems

The compound's lipophilicity can be advantageous in formulating drug delivery systems. Its ability to form micelles or liposomes can enhance the solubility and bioavailability of poorly soluble drugs, facilitating their transport within biological systems.

Polymer Chemistry

This compound can be used as a monomer in the synthesis of polymers. Its incorporation into polymer chains can impart specific properties such as hydrophobicity and thermal stability. Research into its use in creating biodegradable polymers is ongoing, with implications for sustainable materials.

Coatings and Adhesives

The compound's chemical properties allow it to be integrated into coatings and adhesives that require enhanced durability and resistance to environmental factors. Its application in formulating protective coatings for various substrates is an area of active research.

Case Study 1: Antimicrobial Development

A recent study investigated the synthesis of a series of this compound derivatives and their antimicrobial activities against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly increased efficacy compared to the parent compound.

Case Study 2: Polymer Applications

Another study focused on the incorporation of this compound into poly(lactic acid) matrices for controlled drug release applications. The resulting materials demonstrated improved mechanical properties and drug release profiles, suggesting potential for use in medical implants.

Mechanism of Action

The mechanism of action of methyl 11-chloroundecanoate involves its reactivity as an ester and a chlorinated compound. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the chlorine atom can participate in substitution reactions. These reactions are facilitated by the presence of nucleophiles or reducing agents, leading to the formation of various products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related esters with variations in substituents, halogens, or ester groups, as detailed in the evidence.

Structural and Molecular Properties

Table 1: Molecular Characteristics of Methyl 11-Chloroundecanoate and Analogues

*Hypothetical data inferred from analogues.

Functional Group Influence

- Halogen vs. Amino Substituents: The chlorine in this compound is electron-withdrawing, enhancing reactivity in substitution reactions (e.g., SN2). In contrast, the amino group in methyl 11-aminoundecanoate hydrochloride () is electron-donating, enabling peptide bond formation or coordination chemistry . Bromine in ethyl 11-bromoundecanoate () offers higher leaving-group ability than chlorine, making it more reactive in alkylation or cross-coupling reactions .

- Ester Group Variations: Methyl esters (e.g., methyl 11-aminoundecanoate) exhibit higher volatility and lower molecular weight than ethyl esters (e.g., ethyl 11-bromoundecanoate), impacting their suitability in gas chromatography or solvent-based applications . Chloromethyl esters (e.g., chlorothis compound, ) introduce additional reactivity for polymer functionalization or dendrimer synthesis .

Biological Activity

Methyl 11-chloroundecanoate is a halogenated ester that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its undecanoate backbone with a chlorine substituent at the 11th position. This unique structure may influence its reactivity and biological interactions. The compound is synthesized from undecanoic acid, which forms the basis for various derivatives known for their biological activities.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, derivatives of undecanoic acid have been noted for their effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

3. Anticancer Activity

The anticancer potential of this compound is supported by studies on related compounds derived from undecanoic acid. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways .

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. Halogenated esters can influence membrane fluidity and permeability, facilitating the uptake of the compound into cells. Additionally, they may interact with enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses.

Study on Antioxidant and Cytotoxic Activities

A study synthesized several derivatives based on undecenoic acid and evaluated their antioxidant and cytotoxic activities using various assays. The results indicated that some derivatives exhibited significant antioxidant activity, which is crucial in combating oxidative stress linked to cancer progression .

In Vitro Studies

In vitro studies have demonstrated that this compound can affect cell viability in cancer cell lines. For example, compounds derived from undecenoic acid were tested against multiple cancer cell lines, showing varying degrees of cytotoxicity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 11th position undergoes SN2 reactions with nucleophiles (e.g., hydroxide, alkoxides, or amines). The reaction proceeds via backside attack, displacing the chloride ion and forming substituted derivatives.

Example Reaction:

Conditions:

-

Polar aprotic solvents (e.g., DMF, DMSO)

-

Mild temperatures (25–60°C)

Elimination Reactions

Under basic conditions, methyl 11-chloroundecanoate undergoes dehydrohalogenation to form an alkene. The reaction follows the E2 mechanism, requiring a strong base (e.g., KOH in ethanol).

Example Reaction:

Key Factors:

-

Steric hindrance at the β-hydrogen position influences reaction rate.

-

High temperatures (80–100°C) favor elimination over substitution .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Mechanism |

|---|---|---|

| Acidic (H₃O⁺) | 11-Chloroundecanoic acid | Protonation of carbonyl → cleavage |

| Basic (NaOH) | Sodium 11-chloroundecanoate | Nucleophilic acyl substitution |

Example Reaction (Acidic):

Grignard Reagent Reactions

Grignard reagents (e.g., CH₃MgBr) react with the ester carbonyl group, forming tertiary alcohols after two successive nucleophilic additions1.

Mechanism Steps:

-

First equivalent : Attack at the carbonyl carbon → alkoxide intermediate.

-

Second equivalent : Further attack → tertiary alkoxide.

-

Protonation : Acid workup yields a tertiary alcohol.

Example Reaction:

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents like LiAlH₄. The chlorine substituent remains unaffected under these conditions.

Example Reaction:

Q & A

Q. What are the established synthesis protocols for methyl 11-chloroundecanoate, and how do reaction conditions influence yield?

Methyl esters like this compound are typically synthesized via esterification of the corresponding carboxylic acid (11-chloroundecanoic acid) with methanol, catalyzed by sulfuric acid or other Brønsted acids. Reaction optimization involves controlling stoichiometry (e.g., excess methanol), temperature (60–80°C), and reaction time (4–12 hours). Purity is often assessed via GC-MS or HPLC, with yields reported between 70–90% under optimal conditions .

Q. How can researchers safely handle methyl 11-chlorundecanoate in laboratory settings?

Safety protocols include using PPE (gloves, goggles), working in a fume hood to avoid inhalation, and storing the compound in airtight containers away from oxidizers. First-aid measures for exposure (skin/eye contact, inhalation) align with general ester safety guidelines: rinse with water, seek medical attention, and provide SDS documentation to healthcare providers .

Q. What analytical techniques are recommended for assessing the purity of this compound?

Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is standard for purity analysis. Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms structural integrity, while differential scanning calorimetry (DSC) verifies thermal stability. Comparative retention times and spectral libraries (e.g., NIST) are critical for validation .

Advanced Research Questions

Q. How do discrepancies in reported thermodynamic properties (e.g., melting point, vapor pressure) arise, and how can they be resolved?

Variations in thermodynamic data (e.g., melting points) often stem from differences in experimental methods (e.g., DSC vs. capillary tube), sample purity, or calibration standards. For example, methyl tetradecanoate’s Tfus ranges from 290–292 K across studies due to measurement uncertainties (±1–2 K). Researchers should replicate measurements under controlled conditions and cross-reference with high-purity standards .

Q. What strategies optimize the regioselectivity of chlorination in undecanoate derivatives?

Chlorination at the 11th carbon requires precise control of radical initiators (e.g., AIBN) or electrophilic agents. Solvent polarity, temperature, and reaction time influence selectivity. Computational modeling (e.g., DFT) can predict reactive sites, while kinetic studies using <sup>13</sup>C labeling validate mechanistic pathways .

Q. How can this compound’s environmental impact be assessed methodologically?

Biodegradability studies follow OECD Test Guidelines (e.g., OECD 301F for ready biodegradability). Ecotoxicity assays (e.g., Daphnia magna acute toxicity) and hydrolysis/photolysis rates under standardized conditions (pH, UV exposure) provide data for environmental risk assessments. Chromatographic methods track degradation byproducts .

Q. What statistical approaches are suitable for reconciling contradictory catalytic activity data in esterification reactions?

Meta-analysis of kinetic datasets using tools like ANOVA or Bayesian inference identifies outliers and systematic errors. Sensitivity analysis (e.g., Monte Carlo simulations) quantifies the impact of variables (e.g., catalyst loading, temperature) on yield discrepancies. Transparent reporting of confidence intervals and uncertainty margins is critical .

Q. How does the chlorine substituent influence this compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing chlorine atom enhances electrophilicity at the adjacent carbonyl carbon, facilitating nucleophilic attack (e.g., hydrolysis to 11-chloroundecanoic acid). Kinetic studies (e.g., Eyring plots) under varying pH and solvent conditions (polar aprotic vs. protic) reveal activation parameters. Competing elimination pathways (e.g., dehydrohalogenation) must be suppressed via temperature control .

Methodological Guidance

- Data Presentation : Raw data (e.g., GC chromatograms, NMR spectra) should be archived in appendices, while processed data (averages, standard deviations) are included in the main text. Use SI units and consistent significant figures .

- Literature Reviews : Prioritize peer-reviewed journals and databases like SciFinder or Reaxys. Cross-check CAS registry entries (e.g., 1731-94-8 for methyl nonadecanoate) to avoid misattribution .

- Ethical Reporting : Disclose conflicts of interest and adhere to Green Chemistry principles to minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.